

Check Availability & Pricing

# The Role of P2RX7 in Immunotherapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | HEI3090   |           |
| Cat. No.:            | B15612586 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

The P2X7 receptor (P2RX7), an ATP-gated ion channel, has emerged as a critical and complex player in the landscape of cancer immunotherapy. Its function is pleiotropic, dictated by the concentration of its ligand, extracellular ATP (eATP), the tumor microenvironment (TME), and the specific immune cell subsets on which it is expressed. High concentrations of eATP, often found in the TME, can trigger P2RX7, leading to a cascade of downstream signaling events that can either promote or suppress anti-tumor immunity. This technical guide provides an indepth analysis of the role of P2RX7 in immunotherapy, detailing its signaling pathways, its impact on various immune cells, and its potential as a therapeutic target. We present quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visual diagrams of critical pathways and workflows to offer a comprehensive resource for researchers and drug development professionals in the field of immuno-oncology.

### The Dichotomous Role of P2RX7 in Cancer

P2RX7's role in cancer is a double-edged sword. Its expression on tumor cells can promote proliferation, invasion, and metastasis through various signaling pathways, including PI3K/Akt and NF-kB, leading to the release of pro-angiogenic factors like VEGF.[1][2] Conversely, sustained activation of P2RX7 on cancer cells by high levels of eATP can induce apoptotic or necrotic cell death, suggesting a potential anti-tumorigenic function.[3]



In the context of immunotherapy, the expression of P2RX7 on immune cells is of paramount importance. Activation of P2RX7 on dendritic cells (DCs) and macrophages can trigger the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, which are crucial for initiating and sustaining anti-tumor immune responses.[4][5] [6] However, prolonged P2RX7 activation on tumor-infiltrating lymphocytes (TILs), particularly T cells, can lead to cell death and functional exhaustion, thereby limiting their anti-tumor efficacy. [7] This dual functionality underscores the complexity of targeting P2RX7 for therapeutic intervention.

## **P2RX7 Signaling Pathways**

The activation of P2RX7 by eATP initiates a cascade of intracellular signaling events. The initial, transient activation leads to the opening of a small cation-selective channel, causing an influx of Ca<sup>2+</sup> and Na<sup>+</sup> and an efflux of K<sup>+</sup>.[8] This ion flux triggers downstream signaling pathways, including:

- NLRP3 Inflammasome Activation: The K<sup>+</sup> efflux is a potent activator of the NLRP3 inflammasome, leading to caspase-1 activation and the subsequent processing and release of pro-inflammatory cytokines IL-1β and IL-18.[5][6]
- MAPK and PI3K/Akt Pathways: P2RX7 activation can also engage the MAPK (ERK1/2, p38) and PI3K/Akt signaling cascades, which are involved in cell proliferation, survival, and migration.[9]
- NF-κB Activation: The influx of Ca<sup>2+</sup> can lead to the activation of the transcription factor NF-κB, a master regulator of inflammation and cell survival.[9]

Prolonged or high-concentration ATP stimulation results in the formation of a large, non-selective pore, allowing the passage of molecules up to 900 Da. This can lead to a loss of ionic homeostasis, membrane depolarization, and ultimately, cell death through apoptosis or necrosis.[10]

**Diagram: P2RX7 Signaling Pathway** 





Click to download full resolution via product page

Caption: P2RX7 Signaling Cascade.



# P2RX7 in Immune Cells: A Dual Role in Anti-Tumor Immunity

The expression and function of P2RX7 vary across different immune cell populations, contributing to its complex role in cancer immunotherapy.

#### T Cells

P2RX7 is expressed on various T cell subsets, and its impact on their function is context-dependent.

- Activation and Proliferation: Transient P2RX7 activation can contribute to T cell activation
  and proliferation. However, sustained exposure to high eATP levels in the TME can lead to
  P2RX7-mediated cell death, limiting the effectiveness of cytotoxic T lymphocytes (CTLs) and
  promoting T cell exhaustion.[7] Studies have shown that P2RX7-deficient T cells exhibit
  increased proliferative potential, as indicated by higher Ki-67 expression.[7]
- Regulatory T cells (Tregs): Tregs are highly sensitive to ATP-induced, P2RX7-mediated cell
  death. This suggests that targeting P2RX7 could be a strategy to deplete
  immunosuppressive Tregs within the TME.

## Natural Killer (NK) Cells

NK cells also express P2RX7, and its activation can modulate their cytotoxic function. Similar to T cells, prolonged exposure to high eATP can impair NK cell viability and anti-tumor activity.

## **Dendritic Cells (DCs) and Macrophages**

P2RX7 plays a crucial role in the function of antigen-presenting cells (APCs) like DCs and macrophages.

Inflammasome Activation: As mentioned, P2RX7 is a key driver of NLRP3 inflammasome
activation in these cells, leading to the release of IL-1β and IL-18.[4][5][6] IL-18, in particular,
is a potent inducer of IFN-γ production by NK and T cells, which is critical for anti-tumor
immunity.



 Antigen Presentation: P2RX7 activation can enhance the ability of DCs to present tumor antigens to T cells, thereby promoting the adaptive immune response against the tumor.

## **Quantitative Data Summary**

The following tables summarize key quantitative data on P2RX7 expression, the effects of its modulators, and its role in anti-tumor immunity.

Table 1: P2RX7 Expression on Human Peripheral Blood Mononuclear Cells (PBMCs)

| Cell Type                                      | P2RX7 Expression (Median<br>Fluorescence Intensity -<br>MFI) | Reference |
|------------------------------------------------|--------------------------------------------------------------|-----------|
| Monocytes                                      | High                                                         | [11]      |
| Natural Killer (NK) Cells                      | Moderate to High                                             | [11]      |
| yδ T Cells                                     | Moderate                                                     | [12]      |
| Mucosal-Associated Invariant<br>T (MAIT) Cells | Moderate                                                     | [12]      |
| Conventional CD4+ T Cells                      | Low                                                          | [12]      |
| Conventional CD8+ T Cells                      | Low                                                          | [12]      |
| Regulatory T (Treg) Cells                      | Low                                                          | [12]      |

Table 2: Effects of P2RX7 Modulators on Immune Cell Function and Tumor Growth



| Modulator                                        | Model                      | Effect                       | Quantitative<br>Data                             | Reference |
|--------------------------------------------------|----------------------------|------------------------------|--------------------------------------------------|-----------|
| Agonist                                          |                            |                              |                                                  |           |
| HEI3090<br>(Positive<br>Allosteric<br>Modulator) | LLC tumor-<br>bearing mice | Increased serum<br>IL-18     | ~2-fold increase<br>vs. vehicle                  | [12]      |
| HEI3090 + αPD-                                   | LLC tumor-<br>bearing mice | Tumor<br>regression          | 80% complete regression                          | [13][14]  |
| Antagonists                                      |                            |                              |                                                  |           |
| A-438079                                         | Mammary tumor<br>model     | Slower tumor growth          | Tumor growth twice slower vs. vehicle            | [13]      |
| AZ10606120                                       | Mammary tumor<br>model     | Slower tumor<br>growth       | Tumor growth twice slower vs. vehicle            | [13]      |
| Oxidized ATP (oATP)                              | CT26 colon carcinoma       | Reduced tumor size           | ~50% reduction in tumor volume                   | [15]      |
| A-438079                                         | B16-OVA<br>melanoma        | Reduced T cell proliferation | Dose-dependent<br>decrease in Ki-<br>67+ T cells | [7]       |

Table 3: Extracellular ATP Concentrations in the Tumor Microenvironment

| Tumor Model                               | Method             | eATP<br>Concentration             | Reference |
|-------------------------------------------|--------------------|-----------------------------------|-----------|
| B16F10 Melanoma (in vivo)                 | pmeLUC probe       | Tens to hundreds of micromolar    | [16][17]  |
| B16F10 Melanoma (in vitro, serum-starved) | Soluble luciferase | ~2-fold increase vs.<br>serum-fed | [16]      |



Table 4: P2RX7 Antagonists in Clinical Trials for Inflammatory Diseases and Cancer

| Antagonist                           | Disease                                     | Phase | Status                              | Reference |
|--------------------------------------|---------------------------------------------|-------|-------------------------------------|-----------|
| AZD9056                              | Rheumatoid<br>Arthritis, Crohn's<br>Disease | II    | Completed,<br>lacked efficacy       | [18]      |
| CE-224,535                           | Rheumatoid<br>Arthritis                     | lla   | Completed,<br>results not<br>posted | [18][19]  |
| GSK1482160                           | Inflammatory/Ne<br>uropathic Pain           | I     | Completed                           | [19]      |
| JNJ-54175446                         | Mood Disorders                              | II    | Completed                           | [18]      |
| Evobrutinib (BTK and P2X7 inhibitor) | Multiple<br>Sclerosis                       | III   | Ongoing                             | [20]      |

## **Experimental Protocols**

This section provides detailed methodologies for key experiments cited in this guide.

## Measurement of Extracellular ATP in the Tumor Microenvironment

Method: In vivo bioluminescence imaging using pmeLUC-expressing tumor cells.[14][21]

#### Protocol:

- Cell Line Generation: Stably transfect the tumor cell line of interest (e.g., B16F10 melanoma)
  with a plasmid encoding pmeLUC, a plasma membrane-bound luciferase. Select for stable
  expression.
- Tumor Inoculation: Subcutaneously inoculate syngeneic mice with the pmeLUC-expressing tumor cells.



- Bioluminescence Imaging: At desired time points, anesthetize the tumor-bearing mice and intraperitoneally inject D-luciferin.
- Image Acquisition: Immediately image the mice using an in vivo imaging system (e.g., IVIS) to detect bioluminescence.
- Data Analysis: Quantify the bioluminescent signal from the tumor region and correlate it to a standard curve to determine the eATP concentration.

## Diagram: Workflow for Measuring Extracellular ATP in the TME



#### Workflow for In Vivo eATP Measurement





#### Workflow for P2RX7-mediated Inflammasome Activation Assay



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. tandfonline.com [tandfonline.com]
- 2. aalas [aalas.kglmeridian.com]
- 3. Cell Sensitivity Assays: The ATP-based Tumor Chemosensitivity Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. To inhibit or to boost the ATP/P2RX7 pathway to fight cancer—that is the question PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 5. medrxiv.org [medrxiv.org]
- 6. escholarship.org [escholarship.org]
- 7. P2X7 receptor activity limits accumulation of T cells within tumors PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP Cell Viability Assay Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Detection of Extracellular ATP in the Tumor Microenvironment, Using the pmeLUC Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. P2X7 receptor promotes the growth and metastasis of gastric cancer by activating P13/AKT/GSK-3 beta signaling (experimental research) PMC [pmc.ncbi.nlm.nih.gov]
- 16. Extracellular ATP is increased by release of ATP-loaded microparticles triggered by nutrient deprivation PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. alzdiscovery.org [alzdiscovery.org]
- 19. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Detection of Extracellular ATP in the Tumor Microenvironment, Using the pmeLUC Biosensor | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [The Role of P2RX7 in Immunotherapy: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612586#what-is-the-role-of-p2rx7-in-immunotherapy]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com